molecular formula C20H29NO5S B1674544 latrunculin B CAS No. 76343-94-7

latrunculin B

Cat. No. B1674544
CAS RN: 76343-94-7
M. Wt: 395.5 g/mol
InChI Key: NSHPHXHGRHSMIK-JRIKCGFMSA-N
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Description

Latrunculin B is a 14-membered macrolide attached to a 2-thiazolidinone moiety . It is a natural product and toxin produced by certain sponges, including the genus Latrunculia and Negombata . It is known to bind actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .


Synthesis Analysis

Latrunculin B is produced by the red-colored Latrunculia magnifica Keller, an abundant sponge in the Gulf of Eilat and the Gulf of Suez in the Red Sea . The toxin was discovered around 1970 . The synthesis of latrunculin B involves a largely catalysis-based and highly convergent process .


Molecular Structure Analysis

Latrunculin B has a molecular formula of C20H29NO5S . It has a molecular weight of 395.514 g/mol . It is a 14-membered macrolide attached to a 2-thiazolidinone moiety .


Chemical Reactions Analysis

Latrunculin B inhibits actin polymerization in vitro . It disrupts microfilament-mediated processes . It forms a 1:1 complex with monomeric G-actin, preventing it from polymerizing .


Physical And Chemical Properties Analysis

Latrunculin B is a small molecule . It has a molecular weight of 395.513 and a monoisotopic weight of 395.176643733 . It belongs to the class of organic compounds known as macrolides and analogues, which are organic compounds containing a lactone ring of at least twelve members .

Safety And Hazards

Latrunculin B is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Latrunculin B has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It has been found to be able to make reversible morphological changes to mammalian cells by disrupting the actin network . It has been suggested that this variation found in latrunculin presence derives from the existence of another morph of Negombata .

properties

IUPAC Name

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-JRIKCGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

latrunculin B

CAS RN

76343-94-7
Record name Latrunculin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LATRUNCULIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
TMA Gronewold, F Sasse, H Lünsdorf… - Cell and tissue …, 1999 - Springer
… and compared with those of latrunculin B. Both substances … latrunculin B in that respect (minimal inhibitory concentration with L929 cells 5 nM vs 50 nM), and, in contrast to latrunculin B, …
Number of citations: 103 link.springer.com
T Wakatsuki, B Schwab, NC Thompson… - Journal of cell …, 2001 - journals.biologists.com
… shifted that of Latrunculin B upward by tenfold. Simple mathematical binding models based on the presumed mechanisms of action of Cytochalasin D and Latrunculin B simulated the …
Number of citations: 566 journals.biologists.com
CR Ethier, AT Read, DWH Chan - … ophthalmology & visual …, 2006 - iovs.arvojournals.org
… with medium containing 1 μM latrunculin-B. Contralateral eyes were … Perfusion of eyes with 1 μM latrunculin-B caused a … Latrunculin-B increases outflow facility in postmortem human …
Number of citations: 91 iovs.arvojournals.org
BC Gibbon, DR Kovar, CJ Staiger - The Plant Cell, 1999 - academic.oup.com
… Here, we report that latrunculin B (LATB), a potent inhibitor of actin polymerization, had effects on pollen that were distinct from those of cytochalasin D. The equilibrium dissociation …
Number of citations: 459 academic.oup.com
A Pendleton, B Pope, A Weeds, A Koffer - Journal of Biological Chemistry, 2003 - ASBMB
… Increasing cellular G-actin, using latrunculin B, in either intact or permeabilized rat peritoneal … In contrast to the effects of latrunculin B, ATP depletion was associated with an increase in …
Number of citations: 186 www.jbc.org
CA Rasmussen, PL Kaufman, R Ritch… - … vision science & …, 2014 - iovs.arvojournals.org
Purpose:: To evaluate the safety, tolerability, and intraocular pressure (IOP)-lowering effect of Latrunculin-B (Lat-B), a marine macrolide that disrupts the actin cytoskeleton, in patients …
Number of citations: 37 iovs.arvojournals.org
I Sabanay, B Tian, TG B'Ann, B Geiger… - Experimental eye …, 2006 - Elsevier
To determine the mechanism of latrunculin B (LAT-B)-induced decrease in outflow resistance and the effect of LAT-B on the cornea, structural changes of the trabecular meshwork (TM) …
Number of citations: 64 www.sciencedirect.com
YY Lu, YK Lin, ZH Wen, YC Chen, SA Chen… - Clinical …, 2016 - portlandpress.com
… Actin polymerization can be inhibited by either sequestering the free actin monomer pool with drugs such as Lat-B (latrunculin-B) [16] or by blocking the fast growing barbed ends of …
Number of citations: 13 portlandpress.com
F Baluška, J Jasik, HG Edelmann, T Salajova… - Developmental …, 2001 - Elsevier
… We show that latrunculin B is effective on diverse cell types in higher plants and describe the … When latrunculin B was added during germination, morphologically normal Arabidopsis …
Number of citations: 247 www.sciencedirect.com
T Ketelaar, HJG Meijer, M Spiekerman, R Weide… - Fungal Genetics and …, 2012 - Elsevier
… in hyphal growth of oomycetes, we studied the actin organization in Phytophthora infestans hyphae and the consequences of treatment with the actin depolymerising drug latrunculin B (…
Number of citations: 39 www.sciencedirect.com

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